
2-Cycloheptylidene-1,1-dimethylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cycloheptylidene-1,1-dimethylhydrazine is an organic compound with the molecular formula C10H18N2 It is a derivative of hydrazine, characterized by the presence of a cycloheptylidene group attached to a dimethylhydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cycloheptylidene-1,1-dimethylhydrazine can be synthesized through the reaction of cycloheptanone with N,N-dimethylhydrazine. The reaction typically involves the use of anhydrous solvents and is carried out under oxygen-free nitrogen to prevent oxidation. The crude product is then purified using techniques such as Kugelrohr distillation to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cycloheptylidene-1,1-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce hydrazine derivatives with varying degrees of methylation.
Wissenschaftliche Forschungsanwendungen
2-Cycloheptylidene-1,1-dimethylhydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Cycloheptylidene-1,1-dimethylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an alkylating agent, modifying the structure and function of biomolecules. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethylhydrazine: A symmetrical isomer with similar chemical properties but different biological activity.
N,N-Dimethylhydrazine: A simpler derivative of hydrazine with distinct reactivity and applications.
Uniqueness
2-Cycloheptylidene-1,1-dimethylhydrazine is unique due to its cycloheptylidene group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in certain synthetic and research applications where other hydrazine derivatives may not be suitable .
Eigenschaften
CAS-Nummer |
39672-01-0 |
|---|---|
Molekularformel |
C9H18N2 |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
N-(cycloheptylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C9H18N2/c1-11(2)10-9-7-5-3-4-6-8-9/h3-8H2,1-2H3 |
InChI-Schlüssel |
NTPYDRCNKNBRQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N=C1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


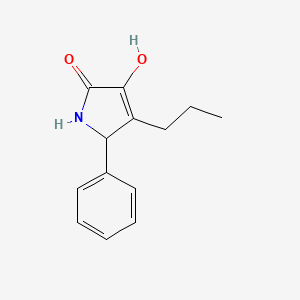
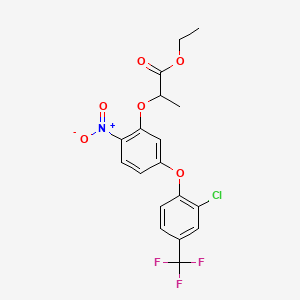


![7-(2-Chlorophenyl)-5-methylbenzo[c]acridine](/img/structure/B14659733.png)
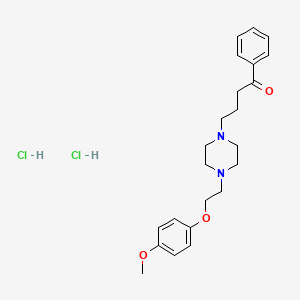
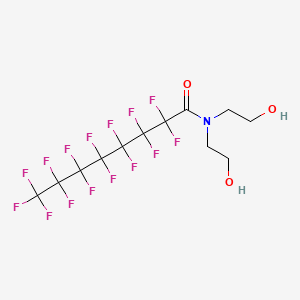

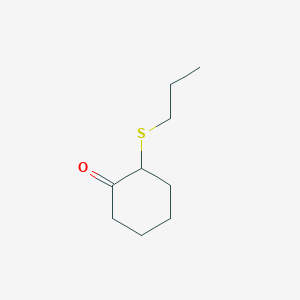
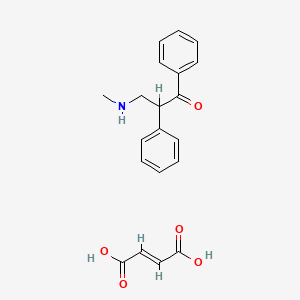



![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)
